REACTION_SMILES
|
[CH3:9][O:10][c:11]1[cH:12][c:13]([NH2:14])[cH:15][cH:16][cH:17]1.[CH:18]([N:19]([CH2:20][CH3:21])[CH:22]([CH3:23])[CH3:24])([CH3:25])[CH3:26].[Cl:27][CH2:28][Cl:29].[s:1]1[c:2]([C:6](=[O:7])[Cl:8])[cH:3][cH:4][cH:5]1>>[s:1]1[c:2]([C:6](=[O:7])[NH:14][c:13]2[cH:12][c:11]([O:10][CH3:9])[cH:17][cH:16][cH:15]2)[cH:3][cH:4][cH:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(N)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1cccs1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(NC(=O)c2cccs2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |